A Technical Guide to 4-Hydroxyalternariol 9-methyl ether: Structure, Properties, and Analysis
A Technical Guide to 4-Hydroxyalternariol 9-methyl ether: Structure, Properties, and Analysis
Abstract
4-Hydroxyalternariol 9-methyl ether is a naturally occurring polyketide, specifically a dibenzo-α-pyrone, produced by several species of endophytic fungi. This document serves as a comprehensive technical guide for researchers and drug development professionals, detailing its chemical structure, physicochemical properties, and methods for its isolation and characterization. Furthermore, it summarizes the current understanding of its biological activities, including its antibacterial and antioxidant properties. The guide provides detailed, field-proven protocols and workflows to facilitate its study and potential application in various scientific domains.
Chemical Identity and Structure
The unique biological activities of 4-Hydroxyalternariol 9-methyl ether are intrinsically linked to its distinct chemical architecture. A thorough understanding of its structure is paramount for any research or development endeavor.
Nomenclature and Identifiers
The compound is systematically identified by several key descriptors, which are crucial for accurate database searches and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 3,4,7-trihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | [1][2][] |
| CAS Number | 959417-17-5 | [1][4] |
| Molecular Formula | C₁₅H₁₂O₆ | [2][4] |
| Synonyms | 3'-Hydroxyalternariol 5-O-methyl ether | [] |
| Chemical Class | Dibenzo-α-pyrones, Phenols | [1][5] |
Core Chemical Structure
4-Hydroxyalternariol 9-methyl ether is built upon a dibenzo-α-pyrone scaffold. This core consists of a biphenyl system linked by a lactone (a cyclic ester) bridge. The specific arrangement and nature of the functional groups—three hydroxyl (-OH) groups, one methoxy (-OCH₃) group, and one methyl (-CH₃) group—on this scaffold dictate its chemical reactivity, solubility, and biological interactions.
2D Structural Representation
The two-dimensional structure illustrates the connectivity of the atoms and the arrangement of the fused rings and functional groups.
Caption: 2D structure of 4-Hydroxyalternariol 9-methyl ether.
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental protocols, including solvent selection for extraction, chromatography, and bioassays, as well as for determining appropriate storage conditions.
General Properties
The key physicochemical data for 4-Hydroxyalternariol 9-methyl ether are summarized below.
| Property | Value | Source |
| Molecular Weight | 288.25 g/mol | [2][4] |
| Appearance | Powder | [1][] |
| Predicted Boiling Point | 584.7 ± 50.0 °C | [] |
| Predicted Density | 1.523 ± 0.06 g/cm³ | [] |
Solubility Profile
Proper solubilization is the first step in nearly all experimental applications.
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High Solubility: The compound is readily soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][5] It is also soluble in Methanol.[]
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Stock Solution Preparation: For biological assays, creating a concentrated stock solution in DMSO is standard practice. To ensure complete dissolution, gentle warming to 37°C and brief sonication in an ultrasonic bath may be employed.[1] It is recommended to prepare fresh solutions for immediate use.[1]
Stability and Storage Recommendations
To ensure the integrity of the compound and the reproducibility of experimental results, strict storage protocols must be followed.
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Long-Term Storage (Solid): The solid powder should be stored desiccated at -20°C or, for shorter periods, at 2-8°C in a tightly sealed vial.[1][5] Under these conditions, the product can be stable for up to 24 months.[5]
-
Stock Solution Storage: If stock solutions must be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[5]
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Handling: Before use, allow the product vial to equilibrate to room temperature for at least one hour prior to opening. This prevents condensation from introducing moisture, which could degrade the compound.[5]
Sourcing and Synthesis
Understanding the origin of a natural product is key to ensuring a sustainable supply and provides insight into its ecological role.
Natural Occurrence and Biosynthesis
4-Hydroxyalternariol 9-methyl ether is a secondary metabolite produced by various endophytic fungi.
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Primary Sources: It has been isolated from the liquid fermentation of Alternaria sp. Samif01, an endophyte found in the medicinal plant Salvia miltiorrhiza Bunge.[1][5][6] Other known fungal sources include Nigrospora sphaerica and Phialophora sp.[4]
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Biosynthesis Pathway: The biosynthesis of the dibenzo-α-pyrone core, including the related compounds alternariol (AOH) and alternariol-9-methyl ether (AME), is known to involve a polyketide synthase (PKS) enzyme.[7] This pathway involves the sequential condensation of acetate units (via malonate) to build the complex polyketide backbone, which then undergoes cyclization and aromatization to form the final structure.[7]
Laboratory Isolation from Fungal Culture
The following protocol outlines a standard method for the isolation and purification of dibenzo-α-pyrones from an Alternaria culture, based on established phytochemical techniques.[5][8]
Protocol: Isolation and Purification
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Fungal Cultivation: Inoculate the endophytic fungus (Alternaria sp.) into a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) and incubate under appropriate conditions (e.g., 25-28°C, 150 rpm) for 2-4 weeks to allow for the production of secondary metabolites.
-
Extraction: Separate the mycelia from the culture broth by filtration. Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc). The choice of EtOAc is causal; its intermediate polarity efficiently extracts semi-polar compounds like dibenzo-α-pyrones while leaving behind highly polar sugars and salts.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:EtOAc), followed by methanol. The gradient is critical for separating compounds based on polarity.
-
-
Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Final Purification: Pool the fractions containing 4-Hydroxyalternariol 9-methyl ether and subject them to further purification, if necessary, using techniques like preparative HPLC to achieve high purity (≥98%).
Workflow Diagram for Isolation
The logical flow from raw fungal culture to the purified compound is depicted below.
Caption: Workflow for the structural elucidation of the purified compound.
Known Biological Activity
Preliminary studies have revealed that 4-Hydroxyalternariol 9-methyl ether possesses notable biological activities, suggesting its potential as a lead compound for further development.
Antibacterial Properties
The compound has demonstrated inhibitory activity against a range of bacterial pathogens. [5]This broad-spectrum potential is a promising area for antimicrobial research.
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Activity Range: It shows activity with Minimum Inhibitory Concentration (MIC) values in the range of 86.7-364.7 µM. [1][5]* Tested Pathogens: The compound, along with related dibenzo-α-pyrones from the same fungal extract, was found to be active against the following bacteria:
-
Bacillus subtilis
-
Staphylococcus haemolyticus
-
Agrobacterium tumefaciens
-
Pseudomonas lachrymans
-
Ralstonia solanacearum
-
Xanthomonas vesicatoria [9]
-
Antioxidant Effects
4-Hydroxyalternariol 9-methyl ether displays promising antioxidant effects. [1][][5]Its efficacy has been evaluated using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydroxyl radical assays. [5]The phenolic hydroxyl groups in its structure are the primary contributors to this activity, as they can donate hydrogen atoms to neutralize free radicals.
Conclusion
4-Hydroxyalternariol 9-methyl ether is a well-defined natural product with a dibenzo-α-pyrone structure. Its chemical and physical properties are well-documented, and established protocols for its isolation and characterization are available. The compound's demonstrated antibacterial and antioxidant activities make it a molecule of significant interest for further investigation in the fields of natural product chemistry, pharmacology, and drug discovery. This guide provides the foundational technical information required for researchers to confidently and effectively work with this promising fungal metabolite.
References
- 4-Hydroxyalternariol-9-methyl ether. MedChemExpress.
- 4-Hydroxyalternariol 9-methyl ether | CAS:959417-17-5. BioCrick.
- 4-Hydroxyalternariol 9-methyl ether | CAS:959417-17-5. ChemFaces.
- 4-Hydroxyalternariol 9-methyl ether | C15H12O6 | CID 24899916.
- CAS 959417-17-5 4-Hydroxyalternariol 9-methyl ether. BOC Sciences.
- Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities.
- Chemical structure of alternariol 9-methyl ether.
- Alternariol 9-O-methyl ether.
- The biosynthesis of alternariol and alternariol-9-methyl ether consists...
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- 2. 4-Hydroxyalternariol 9-methyl ether | C15H12O6 | CID 24899916 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 4-Hydroxyalternariol 9-methyl ether | CAS:959417-17-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
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